molecular formula C15H32N2O2 B6205616 tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate CAS No. 2358382-58-6

tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate

Cat. No. B6205616
CAS RN: 2358382-58-6
M. Wt: 272.4
InChI Key:
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Description

Tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate (TNMC) is a novel compound that has been studied for its potential applications in the field of synthetic organic chemistry. TNMC has been investigated for its potential in synthesizing a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules. TNMC has been found to have a variety of properties, including high solubility, low toxicity, and low reactivity. TNMC has also been found to be a versatile reagent for organic synthesis, and its ability to form a variety of products has made it an attractive choice for a range of applications.

Mechanism of Action

The mechanism of action of tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate is not fully understood. It is believed that tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate acts as an electrophile and reacts with nucleophiles, such as amines and alcohols. tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate can also react with carboxylic acids and other organic molecules. tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate is believed to react with nucleophiles by forming a covalent bond with the nucleophile, resulting in the formation of a new organic compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate are not fully understood. tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate has been found to have a variety of properties, including high solubility, low toxicity, and low reactivity. tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate has also been found to be non-irritating to the skin and eyes, and has been found to be non-toxic in animal studies.

Advantages and Limitations for Lab Experiments

Tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate has several advantages for use in laboratory experiments. tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate is a versatile reagent for organic synthesis, and its ability to form a variety of products has made it an attractive choice for a range of applications. tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate is also a relatively inexpensive reagent, and can be easily purchased from chemical suppliers. Additionally, tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate is non-toxic and non-irritating, making it a safe reagent for use in the laboratory.
However, tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate also has several limitations for use in laboratory experiments. tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate is a relatively reactive reagent, and can react with other organic molecules, leading to the formation of unwanted byproducts. Additionally, tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate is a relatively unstable reagent, and can decompose over time.

Future Directions

Tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate has a variety of potential future applications. tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate has been investigated for its potential in the synthesis of complex natural products, such as alkaloids and terpenes. Additionally, tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate may be useful in the synthesis of pharmaceuticals, agrochemicals, and other organic molecules. tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate may also be useful in the synthesis of polymers and other materials. Finally, tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate may be useful in the development of new catalytic systems for organic synthesis.

Synthesis Methods

Tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate can be synthesized by a variety of methods, including the traditional Wittig reaction, the Williamson ether synthesis, and the reaction of tert-butyl alcohol with 9-amino-2-methylnonan-2-yl chloride. The Wittig reaction is a widely used method for the synthesis of tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate, and involves the reaction of phosphonium salt with an aldehyde or ketone. The Williamson ether synthesis is a simple and efficient method for the synthesis of tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate, and involves the reaction of an alcohol with an alkyl halide. The reaction of tert-butyl alcohol with 9-amino-2-methylnonan-2-yl chloride is an efficient method for the synthesis of tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate, and involves the formation of an ether link between the alcohol and the chloride.

Scientific Research Applications

Tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate has been studied for its potential applications in the field of synthetic organic chemistry. tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate has been found to be a versatile reagent for organic synthesis, and its ability to form a variety of products has made it an attractive choice for a range of applications. tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate has been investigated for its potential in synthesizing a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules. tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate has also been studied for its potential in the synthesis of complex natural products, such as alkaloids and terpenes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate involves the reaction of tert-butyl N-(2-bromoethyl)carbamate with 9-amino-2-methylnonane in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl N-(2-bromoethyl)carbamate", "9-amino-2-methylnonane", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-(2-bromoethyl)carbamate in a suitable solvent (e.g. dichloromethane).", "Step 2: Add 9-amino-2-methylnonane and a base (e.g. sodium hydroxide) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours.", "Step 4: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization." ] }

CAS RN

2358382-58-6

Molecular Formula

C15H32N2O2

Molecular Weight

272.4

Purity

95

Origin of Product

United States

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